3-Chloro-5-(prop-1-en-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-(prop-1-yl)pyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Products include 3-amino-5-(prop-1-en-2-yl)pyridine or 3-thio-5-(prop-1-en-2-yl)pyridine.
Oxidation: Products include 3-chloro-5-(prop-1-en-2-yl)benzaldehyde or 3-chloro-5-(prop-1-en-2-yl)benzoic acid.
Reduction: The major product is 3-chloro-5-(prop-1-yl)pyridine.
Scientific Research Applications
3-Chloro-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-5-(prop-1-en-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its prop-1-en-2-yl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8ClN |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-chloro-5-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 |
InChI Key |
WGFGLHXUCABKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.